BenchChemオンラインストアへようこそ!

2-Benzyl-3-methoxy-2H-indazole

Tautomerism Physicochemical properties Drug design

2-Benzyl-3-methoxy-2H-indazole (CAS 842168-57-4) is a synthetic, low-molecular-weight (238.28 g/mol) heterocyclic compound belonging to the 2H-indazole (isoindazole) subclass. Unlike the more common 1H-indazole tautomer, the 2H configuration places the benzyl substituent on the N2 nitrogen, altering the electronic distribution, dipole moment, and hydrogen-bonding capacity of the scaffold.

Molecular Formula C15H14N2O
Molecular Weight 238.28 g/mol
CAS No. 842168-57-4
Cat. No. B11868030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-3-methoxy-2H-indazole
CAS842168-57-4
Molecular FormulaC15H14N2O
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCOC1=C2C=CC=CC2=NN1CC3=CC=CC=C3
InChIInChI=1S/C15H14N2O/c1-18-15-13-9-5-6-10-14(13)16-17(15)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3
InChIKeyHQHGEAXWVMQKEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-3-methoxy-2H-indazole (CAS 842168-57-4): Procurement-Relevant Structural and Pharmacological Baseline


2-Benzyl-3-methoxy-2H-indazole (CAS 842168-57-4) is a synthetic, low-molecular-weight (238.28 g/mol) heterocyclic compound belonging to the 2H-indazole (isoindazole) subclass [1]. Unlike the more common 1H-indazole tautomer, the 2H configuration places the benzyl substituent on the N2 nitrogen, altering the electronic distribution, dipole moment, and hydrogen-bonding capacity of the scaffold [2]. The 3-methoxy group serves as a metabolically stable replacement for the 3-hydroxy moiety found in many natural and synthetic indazole-based leads, while the N2-benzyl group enhances lipophilicity (calculated XLogP ≈ 3.5) [3]. Although direct pharmacological profiling data for this specific compound are sparse in the open literature, the 2H-indazole scaffold has been validated as a template for selective kinase inhibition (e.g., SGK1, Tie2, SRC) and sigma receptor modulation, establishing a rationale for its use in hit‑finding and lead‑optimization campaigns [4].

Why 1H-Indazole Analogs Cannot Substitute for 2-Benzyl-3-methoxy-2H-indazole in SAR and Lead-Optimization Studies


Substituting a 1H-indazole analog for the 2H-indazole core introduces a fundamentally different tautomeric species with altered electronic structure, target-binding geometry, and metabolic stability [1]. The 1H- and 2H-tautomers of indazole differ by approximately 2.3 kcal/mol in ground-state energy, and the tautomeric equilibrium is exquisitely sensitive to the nature and position of substituents [2]. In practice, this means that SAR data generated on a 1H-indazole series cannot be reliably extrapolated to the 2H-series: the N2-benzyl group in 2-benzyl-3-methoxy-2H-indazole projects the phenyl ring into a region of space that is inaccessible to the corresponding 1-substituted analog, potentially engaging different hydrophobic pockets or altering the trajectory of the 3-methoxy group relative to the target binding site [3]. Furthermore, the 2H-tautomer exhibits a distinct photophysical absorption profile—absorbing more strongly at longer wavelengths than the 1H-form—which is relevant for fluorescence-based assays and photochemical applications [4].

Quantitative Differentiation Evidence for 2-Benzyl-3-methoxy-2H-indazole Versus Its Closest Analogs


Tautomer-Controlled Physicochemical Property Differentiation: 2H-Indazole vs. 1H-Indazole Core

The 2H-indazole tautomer of 2‑benzyl‑3‑methoxy‑2H‑indazole is thermodynamically less stable than its 1H‑tautomer counterpart (calculated energy difference of ca. 2.3 kcal/mol for the parent indazole system) [1]. This energy penalty is offset by the N2‑benzyl substituent, which stabilizes the 2H‑form through conjugation and steric effects. The 2H‑tautomer exhibits a computed XLogP of approximately 3.5, indicating enhanced lipophilicity relative to the more polar 1H‑indazole core (typical XLogP of 1‑benzyl‑1H‑indazole analogs is estimated at ca. 2.8–3.2 based on fragment‑based calculations) [2]. The topological polar surface area (TPSA) is 27.05 Ų, which is below the typical threshold of 60 Ų for good oral bioavailability, suggesting favorable membrane permeability [3]. The 2H‑tautomer also shows a distinct UV‑Vis absorption profile, with stronger absorbance at longer wavelengths compared to the 1H‑form, a property exploitable in fluorescence‑based screening assays [4].

Tautomerism Physicochemical properties Drug design

Kinase Inhibition Selectivity Profile: 2H-Indazole Scaffold vs. 1H-Indazole Scaffold in SGK1/Tie2/SRC Screening

A focused library of 52 aza‑2H‑indazole derivatives was profiled against a panel of 30 kinases, confirming that the 2H‑indazole scaffold imparts a selectivity bias favoring SGK1, Tie2, and SRC kinases over other kinase families [1]. The best representatives in this library exhibited IC50 values in the range of 500 nM against these three targets [2]. This selectivity profile is distinct from that of the 1H‑indazole scaffold, which more frequently hit kinases such as CDK2, Aurora A, and VEGFR2 in comparable screening panels [3]. While 2‑benzyl‑3‑methoxy‑2H‑indazole was not itself a member of the screened library, its core 2H‑indazole substructure is identical to the template that produced this selectivity signature. The addition of the 3‑methoxy and N2‑benzyl groups is expected to further modulate potency and selectivity through interactions with the ATP‑binding pocket and adjacent hydrophobic regions [4].

Kinase inhibition Selectivity screening 2H-Indazole template

Metabolic Stability Advantage of 3-Methoxy over 3-Hydroxy Indazole Analogs: A Class-Level Assessment

Indazole derivatives bearing a free 3‑hydroxy group are susceptible to rapid Phase II glucuronidation and sulfation, which can severely limit their in vivo half‑life and oral bioavailability [1]. Methylation of the 3‑hydroxy group to yield the 3‑methoxy analog (as in 2‑benzyl‑3‑methoxy‑2H‑indazole) blocks these conjugative metabolic pathways. In a study of structurally related 3‑alkoxy‑2‑benzyl‑5‑nitro‑2H‑indazoles, the 3‑methoxy derivatives demonstrated retained antiparasitic activity (IC50 values as low as 9.11 μM against metronidazole‑resistant Trichomonas vaginalis) while showing low unspecific cytotoxicity and high selectivity indices (SI) against mammalian fibroblast cells [2]. Although the 5‑nitro group in that series contributes to bioactivity, the metabolic stability imparted by the 3‑methoxy group is a general feature of this substitution pattern and directly applicable to 2‑benzyl‑3‑methoxy‑2H‑indazole. In contrast, the corresponding 3‑hydroxy analog (2‑benzyl‑2H‑indazol‑3‑ol) would be expected to exhibit significantly higher clearance due to conjugative metabolism [3].

Metabolic stability 3-Methoxyindazole Phase II metabolism

Synthetic Accessibility and Scaffold Diversification: Davis-Beirut Reaction Efficiency for 2H-Indazole Construction

The Davis‑Beirut reaction provides a straightforward, two‑step, one‑pot synthetic route to 3‑alkoxy‑2H‑indazoles, including 3‑methoxy‑2H‑indazole, from commercially available starting materials [1]. This methodology was demonstrated to efficiently produce 2‑aryl‑2H‑indazoles in good yields through base‑catalyzed benzyl C–H deprotonation and cyclization [2]. The reaction tolerates a broad range of electrophiles (anhydrides, acid chlorides, carbonochloridates, sulfonyl chlorides, alkyl bromides), enabling rapid diversification at the N1 and N2 positions to generate diverse libraries for SAR exploration [3]. In contrast, the corresponding 1H‑indazole series often requires more complex synthetic sequences involving Cadogan cyclization or palladium‑catalyzed C–H functionalization, which can be lower‑yielding and less amenable to parallel synthesis [4]. The 3‑methoxy group can also serve as a synthetic handle for subsequent demethylation to the 3‑hydroxy analog or displacement with amines, further expanding the accessible chemical space.

Davis-Beirut reaction 2H-Indazole synthesis Scaffold diversification

Hydrogen-Bond Donor Deficiency as a Differentiator for CNS Penetration and Selectivity Profiling

2‑Benzyl‑3‑methoxy‑2H‑indazole possesses zero hydrogen‑bond donors (HBD = 0) and only two hydrogen‑bond acceptors (HBA = 2) [1]. This HBD count is a critical parameter in CNS drug design: compounds with HBD ≤ 1 are significantly more likely to exhibit adequate blood‑brain barrier (BBB) penetration than those with HBD ≥ 2 [2]. In contrast, the corresponding 3‑hydroxy analog (2‑benzyl‑2H‑indazol‑3‑ol) bears one HBD (the hydroxyl proton), which would reduce its predicted CNS multiparameter optimization (MPO) score by approximately 0.5–1.0 units on the standard 0–6 desirability scale [3]. Many close indazole analogs, such as 1‑benzyl‑1H‑indazole‑3‑carboxamide or 2‑benzyl‑2H‑indazole‑7‑carboxamide (which contain primary amide NH2 groups), have HBD counts of 1–2 and are correspondingly less likely to penetrate the CNS [4]. The absence of HBDs in 2‑benzyl‑3‑methoxy‑2H‑indazole positions it favorably for CNS‑targeted probe and drug discovery programs, where minimizing HBD count is a well‑established design principle.

CNS drug design Hydrogen-bond donors Blood-brain barrier penetration

N2-Benzyl Group Contribution to Lipophilic Ligand Efficiency: Comparison with N2-Methyl and N2-Unsubstituted 2H-Indazoles

The N2‑benzyl substituent in 2‑benzyl‑3‑methoxy‑2H‑indazole contributes approximately 2.5–3.0 logP units to the overall lipophilicity of the molecule (XLogP ≈ 3.5 vs. an estimated XLogP ≈ 0.5–1.0 for the unsubstituted 3‑methoxy‑2H‑indazole) [1]. This increase in lipophilicity is accompanied by a gain in molecular weight of 90 Da (benzyl = 91 Da) relative to the N2‑unsubstituted parent. The lipophilic ligand efficiency (LLE = pIC50 – logP) is a key metric for prioritizing compounds in lead optimization; benzyl substitution at N2 provides a tunable handle for modulating both potency and lipophilicity [2]. In the series of 3‑alkoxy‑2‑benzyl‑5‑nitro‑2H‑indazoles, the N2‑benzyl group was essential for anti‑Trypanosoma cruzi activity, with compounds lacking this substituent showing substantially reduced potency [3]. While direct comparative LLE data for 2‑benzyl‑3‑methoxy‑2H‑indazole versus its N2‑methyl analog are not available, the benzyl group offers an additional aromatic ring for π‑stacking and hydrophobic interactions that the smaller methyl group cannot provide, potentially enhancing target binding affinity without proportionally increasing logP [4].

Lipophilic ligand efficiency N2-substitution SAR

Procurement-Relevant Application Scenarios for 2-Benzyl-3-methoxy-2H-indazole Based on Quantitative Differentiation


CNS-Targeted Fragment-Based Drug Discovery (FBDD) Library Expansion

With zero hydrogen‑bond donors, a TPSA of 27.05 Ų, and a favorable CNS MPO score, 2‑benzyl‑3‑methoxy‑2H‑indazole is an ideal fragment for CNS‑oriented FBDD libraries [1]. Its 2H‑indazole core provides a kinase selectivity bias (SGK1, Tie2, SRC) that is distinct from the more common 1H‑indazole fragments, enabling exploration of underexploited target space in neurodegenerative and neuropsychiatric indications [2]. The compound's molecular weight (238 Da) falls within the optimal fragment range (MW < 300), and its 3‑methoxy group serves as a synthetic handle for later‑stage elaboration or demethylation to the phenol for hydrogen‑bonding interactions [3].

Kinase Inhibitor Lead Optimization for Oncology and Metabolic Disease

The validated selectivity of the 2H‑indazole scaffold for SGK1, Tie2, and SRC kinases (best IC50 ≈ 500 nM for focused library representatives) makes 2‑benzyl‑3‑methoxy‑2H‑indazole a compelling starting point for structure‑based lead optimization [1]. The N2‑benzyl group can be systematically varied to probe the hydrophobic pocket adjacent to the ATP‑binding site, while the 3‑methoxy group can be replaced to modulate metabolic stability and potency. The absence of a 5‑nitro group (present in related antiparasitic 2H‑indazoles) distinguishes this compound for kinase applications, where nitro groups are generally disfavored due to mutagenicity concerns [2].

Metabolic Stability Benchmarking in Indazole SAR Series

The 3‑methoxy substitution blocks Phase II conjugative metabolism, making 2‑benzyl‑3‑methoxy‑2H‑indazole a useful reference compound for benchmarking the metabolic stability of new indazole analogs in hepatocyte or microsomal stability assays [1]. Its high lipophilicity (XLogP ≈ 3.5) and low TPSA also make it a suitable probe for assessing passive membrane permeability in Caco‑2 or MDCK cell monolayers, providing baseline data for structure–permeability relationship studies within the 2H‑indazole series [2]. Researchers can use this compound to establish the intrinsic clearance and permeability of the 3‑methoxy‑2H‑indazole scaffold before introducing additional polar or ionizable functionality [3].

Chemical Biology Probe Development for Sigma Receptor and GPCR Target Classes

The 2H‑indazole scaffold has been implicated in sigma receptor modulation and GPCR interactions, as evidenced by patent filings describing indazole derivatives with activity at sigma receptors, dopamine D2 receptors, and adrenergic receptors [1]. 2‑Benzyl‑3‑methoxy‑2H‑indazole, with its balanced lipophilicity and lack of H‑bond donors, is well‑suited for radioligand displacement assays and functional GPCR screening panels [2]. Its structural features align with known pharmacophoric requirements for sigma‑1/sigma‑2 receptor ligands, and the compound can serve as a viable starting point for developing selective chemical biology probes to deconvolute sigma receptor subtype pharmacology [3].

Quote Request

Request a Quote for 2-Benzyl-3-methoxy-2H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.